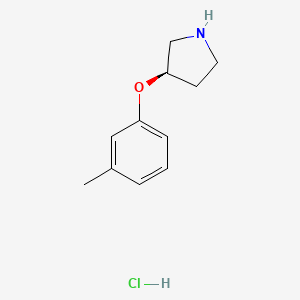

(R)-3-(3-Methylphenoxy)pyrrolidine HCl

Description

Contextualizing Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govfrontiersin.org This designation reflects its frequent appearance in a multitude of natural products, alkaloids, and synthetic drugs, including a significant number of those approved by the U.S. Food and Drug Administration (FDA). nih.gov The widespread use of the pyrrolidine framework can be attributed to several advantageous characteristics.

The saturated, sp³-hybridized nature of the pyrrolidine ring imparts a three-dimensional geometry that is highly beneficial for exploring pharmacophore space and achieving specific interactions with biological targets. researchgate.netdntb.gov.ua Unlike flat, aromatic systems, the non-planar, puckered conformation of the pyrrolidine ring, which undergoes a phenomenon known as "pseudorotation," allows for a more globular shape. nih.govresearchgate.netdntb.gov.ua This three-dimensionality can enhance binding affinity and selectivity to proteins.

Furthermore, the pyrrolidine scaffold is a versatile platform for chemical modification. Its structure can be readily functionalized at various positions, allowing chemists to fine-tune the physicochemical and pharmacological properties of the resulting molecules. Pyrrolidine derivatives have demonstrated a vast range of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects. frontiersin.org

Stereochemical Considerations and R-Enantiomer Significance

Stereochemistry plays a pivotal role in the biological activity of pyrrolidine-containing compounds. researchgate.netnih.gov The presence of one or more chiral centers in the pyrrolidine ring means that molecules can exist as different stereoisomers (enantiomers or diastereomers). These isomers, while often having identical chemical formulas, can exhibit profoundly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. researchgate.net

The specific spatial arrangement of substituents on the pyrrolidine ring can dictate the molecule's binding mode and efficacy at a biological target. researchgate.netnih.gov For instance, in the development of androgen receptor antagonists, the (2S,3R) configuration of the pyrrolidine ring was found to be favorable for antagonistic activity. nih.gov Similarly, studies on G-protein coupled receptor 40 (GPR40) agonists revealed that the stereochemistry of the pyrrolidine scaffold influenced the binding mode and functional activity.

While specific research detailing the superior biological activity of the R-enantiomer of 3-(3-Methylphenoxy)pyrrolidine is not broadly published, the emphasis on producing the enantiomerically pure (R)-form suggests its importance as a building block for a specific, stereochemically defined target molecule. The synthesis of a single enantiomer, such as the (R)-isomer, is a common strategy in drug development to isolate the desired therapeutic effect and minimize potential off-target effects or inactivity associated with the other enantiomer.

Historical Development of Phenoxy-Substituted Pyrrolidine Derivatives

The development of substituted pyrrolidine derivatives has been a long-standing endeavor in organic and medicinal chemistry. mdpi.com Much of the early and ongoing work has utilized naturally occurring chiral precursors like the amino acids L-proline and L-hydroxyproline to introduce a stereochemically defined pyrrolidine ring into a target molecule. mdpi.com The synthesis of the antihistamine Triprolidine, which features a pyrrolidine moiety, is an example of the established interest in this heterocyclic system. google.com

The synthesis of phenoxy-substituted pyrrolidines represents a more recent area of exploration, driven by the search for novel therapeutic agents. The general approach often involves the coupling of a suitably functionalized pyrrolidine precursor with a phenol (B47542) derivative. For instance, the synthesis of 3-(phenoxy-phenyl-methyl)-pyrrolidines was undertaken to develop novel norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors. nih.gov

More broadly, the synthesis of pyrrolidine rings can be achieved through various methods, including the cyclization of acyclic precursors or the functionalization of a pre-existing pyrrolidine ring. organic-chemistry.org The development of new synthetic methodologies, such as catalytic N-heterocyclization, continues to facilitate the creation of diverse libraries of pyrrolidine derivatives for pharmacological screening. organic-chemistry.org The specific lineage of (R)-3-(3-Methylphenoxy)pyrrolidine HCl is part of this broader narrative of chemical innovation aimed at producing structurally and stereochemically complex molecules for the discovery of new medicines.

Data Tables

Table 1: Physicochemical Properties of this compound and its S-enantiomer

| Property | This compound | (S)-3-(3-Methylphenoxy)pyrrolidine HCl |

| CAS Number | 1017803-19-8 bldpharm.com | 1017803-20-1 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₆ClNO bldpharm.com | C₁₁H₁₅NO·HCl sigmaaldrich.com |

| Molecular Weight | 213.71 g/mol bldpharm.com | 213.71 g/mol sigmaaldrich.com |

| IUPAC Name | (3R)-3-(3-methylphenoxy)pyrrolidine hydrochloride | (S)-3-(m-tolyloxy)pyrrolidine hydrochloride sigmaaldrich.com |

| SMILES Code | CC1=CC(O[C@H]2CNCC2)=CC=C1.[H]Cl bldpharm.com | Not specified |

| InChI Key | Not specified | ABOQGEAVFSGTCW-MERQFXBCSA-N sigmaaldrich.com |

Table 2: Examples of Biological Activities of Various Pyrrolidine Derivatives

| Pyrrolidine Derivative Class | Example of Biological Activity | Reference |

| 3-Aryl-3-hydroxy-1-phenylpyrrolidines | Androgen receptor antagonists for prostate cancer | nih.gov |

| 3-(Phenoxy-phenyl-methyl)-pyrrolidines | Norepinephrine and serotonin reuptake inhibitors for pain | nih.gov |

| Pyrrolidine-2,5-diones | Anticonvulsant and antinociceptive agents | mdpi.com |

| Spirooxindole pyrrolidines | MDM2 inhibitors for cancer therapy | nih.gov |

| Pyrrolidine-based hybrids | Inhibition of various enzymes (e.g., NAAA, DPP-IV) | frontiersin.org |

| Polysubstituted pyrrolidines | Antibacterial (DNA gyrase and topoisomerase IV inhibitors) | frontiersin.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-(3-methylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)13-11-5-6-12-8-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOQGEAVFSGTCW-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)O[C@@H]2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for R 3 3 Methylphenoxy Pyrrolidine Hcl

Chiral Synthesis Approaches to (R)-3-(3-Methylphenoxy)pyrrolidine HCl

To obtain the specific (R)-enantiomer, chemists employ several strategic approaches, including enantioselective catalysis, diastereoselective strategies, and the use of chiral building blocks derived from the "chiral pool."

Modern organic synthesis provides several powerful catalytic methods for producing enantiomerically enriched pyrrolidines from achiral or racemic starting materials. While not always the most direct route for this specific target, these strategies represent the forefront of pyrrolidine (B122466) synthesis.

One of the most straightforward methods is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.gov This method can construct the pyrrolidine ring and up to four stereocenters in a single, atom-economical step. nih.gov The choice of a chiral catalyst, often based on metals like Copper(I) or Silver(I), is crucial for directing the reaction to favor one enantiomer over the other. nih.gov

Another advanced approach involves biocatalysis, using engineered enzymes to perform reactions with high selectivity. Recently developed "pyrrolidine synthase" enzymes, derived from cytochrome P411, can catalyze intramolecular C(sp³)–H amination to form chiral pyrrolidines from azide (B81097) precursors with excellent enantioselectivity (up to 99:1 enantiomeric ratio). nih.gov Organocatalysis, which uses small organic molecules as catalysts, also presents a viable route; for instance, the amino acid L-proline has been shown to catalyze multicomponent reactions to produce heterocyclic structures enantioselectively. organic-synthesis.com

Diastereoselective strategies are employed to control the relative stereochemistry of multiple centers in a molecule. In the context of pyrrolidine synthesis, this often involves a reaction that creates the ring and its substituents with a specific spatial arrangement.

Multicomponent reactions (MCRs) are particularly effective for this purpose. For example, a titanium tetrachloride (TiCl₄)-catalyzed MCR between an optically active dihydrofuran, an imino ester, and a silane (B1218182) reagent can produce highly substituted pyrrolidines with up to three contiguous stereocenters in a single operation and as a single diastereomer. sigmaaldrich.com Similarly, ytterbium triflate (Yb(OTf)₃) can catalyze a three-component reaction of aldehydes, amines, and cyclopropanediesters to form pyrrolidines, primarily with a cis relationship between the substituents at the 2- and 5-positions. organic-chemistry.org In contrast, strategies have also been developed to favor trans-2,5-disubstituted pyrrolidines by altering the reaction pathway. nih.gov

The use of a chiral auxiliary, a chemical moiety that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, is another common diastereoselective strategy. The N-tert-butanesulfinyl group, for instance, can be used to direct the outcome of 1,3-dipolar cycloadditions to yield densely substituted pyrrolidines with high diastereoselectivity. mdpi.com

The most common and practical pathway to this compound relies on the "chiral pool," using a readily available, enantiomerically pure starting material. The synthesis of many pyrrolidine-containing drugs begins with cyclic precursors such as proline or 4-hydroxyproline. google.comgoogle.com

For the target molecule, the key reaction is a Mitsunobu reaction, which is renowned for its ability to invert the stereochemistry at the reacting center. sigmaaldrich.commdpi.com This allows for the synthesis of (R)-3-aryloxypyrrolidines from the opposite enantiomer of a hydroxypyrrolidine precursor.

The logical synthetic route is as follows:

Starting Material : The synthesis begins with the commercially available chiral building block, (S)-N-Boc-3-hydroxypyrrolidine. The Boc (tert-butoxycarbonyl) group serves to protect the pyrrolidine nitrogen during the subsequent reaction. This precursor is frequently used to create 3-substituted pyrrolidine derivatives. nih.gov

Key Reaction : This chiral alcohol is reacted with 3-methylphenol (m-cresol) under Mitsunobu conditions.

Stereochemical Inversion : The Mitsunobu reaction proceeds via an SN2 mechanism, which cleanly inverts the stereocenter at the C3 position. This transforms the (S)-alcohol into the desired (R)-ether.

Final Product : The resulting (R)-N-Boc-3-(3-methylphenoxy)pyrrolidine intermediate is then deprotected to yield the final product.

This chiral pool approach is often preferred in both academic and industrial settings due to its reliability, predictability, and the commercial availability of the necessary chiral precursors. mdpi.comscispace.com

Precursor Chemistry and Intermediate Derivatization

The synthesis of this compound via the Mitsunobu pathway involves specific precursors and a key intermediate.

Precursors :

(S)-N-Boc-3-hydroxypyrrolidine : This is the chiral source for the synthesis. It is an optically active solid with well-defined properties. nih.govnih.gov Various methods exist for its preparation, often starting from materials like D-malic acid or chiral epichlorohydrin.

3-Methylphenol (m-cresol) : This is the phenolic nucleophile that will form the ether linkage.

Mitsunobu Reagents : The reaction requires a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). sigmaaldrich.comorganic-chemistry.org

Intermediate Derivatization : The reaction transforms the starting materials into the N-protected ether intermediate, (R)-N-Boc-3-(3-methylphenoxy)pyrrolidine . This conversion is the critical bond-forming and stereochemistry-inverting step.

Final Deprotection and Salt Formation : The Boc protecting group on the pyrrolidine nitrogen is acid-labile. Treatment of the intermediate with a strong acid, such as hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol), simultaneously removes the Boc group and forms the hydrochloride salt of the final product, this compound.

Optimization of Reaction Conditions and Yields

The success of the synthesis, particularly the key Mitsunobu reaction, is highly dependent on carefully optimized reaction conditions to maximize yield and prevent side reactions. sigmaaldrich.com

Key parameters for optimization include:

Reagents : While triphenylphosphine (PPh₃) is the standard phosphine, DIAD is often preferred over DEAD as it is generally considered safer. The nucleophilicity of the phenol (B47542) can impact the reaction's efficiency; phenols with electron-withdrawing groups may react more slowly. mdpi.com

Solvent : Anhydrous tetrahydrofuran (B95107) (THF) is the most common solvent for the Mitsunobu reaction. organic-chemistry.org The absence of water is critical to prevent unwanted side reactions.

Temperature : The reaction is typically initiated at a low temperature (0 °C) during the dropwise addition of the azodicarboxylate to control the initial exotherm, and then allowed to warm to room temperature to proceed to completion. organic-chemistry.org

Order of Addition : The sequence of adding reagents is important. A common and effective procedure involves dissolving the alcohol ((S)-N-Boc-3-hydroxypyrrolidine), the phenol (m-cresol), and PPh₃ in THF, cooling the mixture, and then slowly adding the DIAD. organic-chemistry.org

Work-up and Purification : A significant challenge in Mitsunobu reactions is the removal of stoichiometric byproducts, namely triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. TPPO can often be partially removed by filtration, but column chromatography is typically required to obtain the pure product. organic-chemistry.org

The following table summarizes typical conditions and considerations for the Mitsunobu reaction in this context.

| Parameter | Typical Condition/Reagent | Purpose & Considerations |

| Alcohol | (S)-N-Boc-3-hydroxypyrrolidine | Chiral precursor; stereocenter to be inverted. |

| Nucleophile | 3-Methylphenol (m-cresol) | Forms the ether bond. Acidity (pKa) can influence reaction rate. mdpi.com |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol. Generates TPPO byproduct. |

| Azodicarboxylate | DIAD or DEAD | Oxidant for the phosphine. DIAD is often preferred for safety. organic-chemistry.org |

| Solvent | Anhydrous THF | Aprotic solvent that dissolves reagents well. organic-chemistry.org |

| Temperature | 0 °C to Room Temperature | Controls initial exothermic reaction and allows for completion. organic-chemistry.org |

| Stoichiometry | 1.2–1.5 eq. of PPh₃ and DIAD | Excess reagents are often used to drive the reaction to completion. |

Scalability Considerations in Academic Synthesis

Transitioning a synthesis from a small laboratory scale to a larger, multi-gram scale for academic or preclinical studies introduces several challenges, particularly for the Mitsunobu-based route.

Cost of Reagents : Chiral building blocks like (S)-N-Boc-3-hydroxypyrrolidine can be expensive, making large-scale syntheses costly. The Mitsunobu reagents (PPh₃ and DIAD) are also consumed in stoichiometric amounts, adding to the expense.

Purification Challenges : The removal of large quantities of byproducts like triphenylphosphine oxide and the reduced DIAD is the most significant scalability issue. While straightforward on a small scale using chromatography, this method becomes impractical and costly for larger batches. Alternative workup procedures, such as precipitation or extraction strategies, must be developed. organic-chemistry.org

Safety and Handling : Azodicarboxylates like DEAD and DIAD are potentially explosive and must be handled with care, especially in large quantities. organic-chemistry.org The reaction can also be highly exothermic, requiring careful temperature control during scale-up to prevent runaway reactions.

Atom Economy : The Mitsunobu reaction has poor atom economy, as it generates large amounts of waste (TPPO and the hydrazine (B178648) byproduct) relative to the desired product.

For these reasons, while the Mitsunobu reaction is highly effective and reliable for academic-scale synthesis due to its predictability, alternative catalytic approaches are often explored for industrial-scale production. Methods like catalytic C-O cross-coupling or enzymatic reactions, though potentially requiring more initial development, can offer more scalable, economical, and sustainable long-term solutions.

Investigating the Mechanism of Action Moa of R 3 3 Methylphenoxy Pyrrolidine Hcl at a Molecular Level

Neurotransmitter Reuptake Inhibition Profiles

(R)-3-(3-Methylphenoxy)pyrrolidine HCl belongs to a class of compounds known for their ability to inhibit the reuptake of monoamine neurotransmitters. This inhibition leads to an increase in the extracellular levels of these neurotransmitters, thereby enhancing neuronal signaling.

Serotonin (B10506) Transporter (SERT) Inhibition

Research into a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogs has identified them as potent inhibitors of the serotonin transporter (SERT). core.ac.uknih.gov Inhibition of SERT is a primary mechanism for many antidepressant medications. By blocking the reuptake of serotonin from the synaptic cleft, these compounds increase the concentration of serotonin available to bind to postsynaptic receptors. One notable compound from this series, compound 39b, was highlighted as a potent SERT reuptake inhibitor. core.ac.uknih.gov While specific Ki or IC50 values for this compound are not detailed in the provided search results, the activity of these closely related analogs suggests a significant potential for SERT inhibition.

Norepinephrine (B1679862) Transporter (NET) Inhibition

The same series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues also demonstrated potent inhibition of the norepinephrine transporter (NET). core.ac.uknih.gov This dual inhibition of both SERT and NET is a characteristic of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), a class of antidepressants that can offer broader efficacy than selective serotonin reuptake inhibitors (SSRIs). core.ac.uk Compound 39b, an analog, was identified as a potent and balanced inhibitor of both NET and SERT. core.ac.uknih.gov This suggests that this compound may also exhibit significant NET inhibition.

Dopamine (B1211576) Transporter (DAT) Studies of Related Pyrrolidine (B122466) Analogs

While the primary focus of many related compounds has been on SERT and NET, some pyrrolidine derivatives have been investigated for their effects on the dopamine transporter (DAT). A series of 3,3-disubstituted pyrrolidines were discovered to be monoamine triple reuptake inhibitors, with activity at SERT, NET, and DAT. nih.gov Furthermore, other studies on pyrrolidine-based structures have identified compounds with the ability to modulate DAT function. nih.gov For instance, certain analogs of SRI-32743, a pyrrolidine derivative, were characterized as atypical competitors of DAT. nih.gov This indicates that the pyrrolidine scaffold can be tailored to interact with the dopamine transporter.

Table 1: Neurotransmitter Transporter Inhibition for Related Pyrrolidine Analogs

| Compound Class | Target Transporter | Potency/Activity | Reference |

|---|---|---|---|

| 3-(Phenoxy-phenyl-methyl)-pyrrolidine analogues | SERT | Potent Inhibition | core.ac.uknih.gov |

| 3-(Phenoxy-phenyl-methyl)-pyrrolidine analogues | NET | Potent Inhibition | core.ac.uknih.gov |

| 3,3-Disubstituted pyrrolidines | SERT, NET, DAT | Triple Reuptake Inhibition | nih.gov |

| Analogs of SRI-32743 (pyrrolidine derivative) | DAT | Atypical Competitors | nih.gov |

G-Protein Coupled Receptor (GPCR) Modulation

Beyond its effects on neurotransmitter transporters, the pyrrolidine structure is found in ligands that modulate various G-protein coupled receptors (GPCRs), which are crucial targets for a wide range of pharmaceuticals.

Serotonin Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT6, 5-HT7b)

The interaction with serotonin receptors is a key aspect of the pharmacological profile of many psychoactive compounds.

5-HT1A Receptor: The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. semanticscholar.org Studies on various pyrrolidine-2,5-dione derivatives have revealed high affinity for the 5-HT1A receptor, with some compounds exhibiting Ki values in the low nanomolar range. semanticscholar.org For example, a 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative showed a Ki value of 0.4 nM for the 5-HT1A receptor. semanticscholar.org This highlights the potential for pyrrolidine-containing structures to interact potently with this receptor subtype.

5-HT6 Receptor: The 5-HT6 receptor is implicated in cognitive function and is a target for the treatment of cognitive deficits in neuropsychiatric disorders. nih.gov Research has shown that certain conformationally constrained N1-arylsulfonyltryptamine derivatives containing a pyrrolidine moiety can act as potent 5-HT6 receptor antagonists. researchgate.net Specifically, (S)-N1-arylsulfonyl-3-(1-methylpyrrolidin-2-ylmethyl)-1H-indole derivatives have demonstrated antagonist IC50 values as low as 0.8 nM. researchgate.net

5-HT7 Receptor: The 5-HT7 receptor is involved in the regulation of mood, circadian rhythms, and cognition. Dual-target ligands that interact with both 5-HT1A and 5-HT7 receptors are of interest for developing novel antidepressants. nih.gov A study modifying a lead molecule containing a pyridinyl-piperazine moiety led to the identification of a new dual 5-HT1A and 5-HT7 receptor ligand with sub-nanomolar affinity for 5-HT1A (Ki = 0.74 nM) and low nanomolar affinity for 5-HT7 (Ki = 8.4 nM). nih.gov

Other Amine Receptor Binding Profiles (e.g., Dopamine D2, Histamine (B1213489) H3)

The versatility of the pyrrolidine scaffold extends to its interaction with other important amine receptors.

Dopamine D2 Receptor: The dopamine D2 receptor is a primary target for antipsychotic medications. mdpi.com While many pyrrolidine-based compounds are explored for their effects on dopamine transporters, some also show affinity for D2 receptors. For example, certain 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been screened for both 5-HT1A and D2 receptor binding activity. semanticscholar.org

Histamine H3 Receptor: The histamine H3 receptor is involved in regulating the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and serotonin. A series of compounds combining a piperidine (B6355638) propyloxyphenyl element, a motif known to interact with H3 receptors, with other structural features were designed and tested. nih.gov One such compound, 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine, demonstrated a Ki of 25 nM for the human H3 receptor. nih.gov However, it is important to note that other studies on different pyrrolidinone-based compounds reported a lack of significant binding affinity for the H3 receptor, indicating that the specific substitution pattern on the pyrrolidine ring is critical for this interaction. nih.gov

Table 2: GPCR Binding Affinity for Related Pyrrolidine Analogs

| Compound Class/Derivative | Target Receptor | Binding Affinity (Ki/IC50) | Functional Activity | Reference |

|---|---|---|---|---|

| 4-Butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative | 5-HT1A | 0.4 nM | Not specified | semanticscholar.org |

| (S)-N1-Arylsulfonyl-3-(1-methylpyrrolidin-2-ylmethyl)-1H-indole derivative | 5-HT6 | 0.8 nM (IC50) | Antagonist | researchgate.net |

| Pyridinyl-piperazine derivative | 5-HT7 | 8.4 nM | Antagonist | nih.gov |

| 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine | Histamine H3 | 25 nM | Antagonist | nih.gov |

| 4-Butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | Dopamine D2 | Screened, no specific values provided | Not specified | semanticscholar.org |

Functional Assays for Ligand Activity (Antagonist/Agonist Properties)

To elucidate the functional activity of a ligand such as this compound, a series of in vitro functional assays are typically employed. These assays are crucial for determining whether the compound acts as an agonist, stimulating a receptor's response, or as an antagonist, blocking the action of the receptor's natural ligand. The choice of assay depends on the specific molecular target, which for pyrrolidine derivatives can range from G-protein coupled receptors (GPCRs) to ion channels and enzymes.

The initial step in characterizing the interaction of this compound with a potential target receptor would involve radioligand binding assays. These assays quantify the affinity of the compound for the receptor by measuring the displacement of a known radiolabeled ligand. A high affinity, indicated by a low inhibition constant (Kᵢ), suggests a strong interaction with the receptor but does not reveal the functional consequence of this binding.

Following binding affinity determination, functional assays are conducted to assess the intrinsic activity of the compound. For GPCRs, which are common targets for pyrrolidine-based ligands, these assays often measure the modulation of second messenger signaling pathways. For instance, if the target receptor is coupled to adenylyl cyclase, a functional assay might measure the accumulation or inhibition of cyclic AMP (cAMP). An agonist would stimulate cAMP production, while an antagonist would block the cAMP production induced by a known agonist. An inverse agonist would decrease the basal level of cAMP.

Another common functional assay for GPCRs is the measurement of intracellular calcium mobilization. Receptors that couple through the Gq pathway activate phospholipase C, leading to an increase in intracellular calcium levels, which can be quantified using fluorescent calcium indicators.

The stereochemistry of the pyrrolidine ring is known to be a critical determinant of biological activity. The (R)-configuration at the 3-position, as present in the subject compound, can confer selectivity and specific functional properties. For example, in some classes of compounds, one stereoisomer may act as an antagonist while the other is an agonist.

While specific experimental data for this compound is not extensively available in the public domain, the table below illustrates the kind of data that would be generated from functional assays for a series of related 3-phenoxypyrrolidine (B3389589) derivatives to determine their antagonist or agonist properties at a hypothetical receptor 'X'.

| Compound | Binding Affinity (Kᵢ, nM) | Functional Response (% of Max Agonist Response) | Classification |

|---|---|---|---|

| (R)-3-(Phenoxy)pyrrolidine | 50 | 5 | Antagonist |

| (S)-3-(Phenoxy)pyrrolidine | 45 | 85 | Agonist |

| (R)-3-(3-Methylphenoxy)pyrrolidine | 25 | 3 | Antagonist |

| (S)-3-(3-Methylphenoxy)pyrrolidine | 20 | 92 | Agonist |

| Reference Agonist | 10 | 100 | Agonist |

| Reference Antagonist | 15 | 0 | Antagonist |

The data presented in the table for these hypothetical derivatives illustrates how subtle changes in stereochemistry and substitution on the phenoxy ring can significantly impact both binding affinity and functional activity. The methyl group at the meta-position of the phenoxy ring in the (R)-isomer appears to enhance the binding affinity while maintaining the antagonist profile. Conversely, the (S)-isomers in this hypothetical example demonstrate strong agonist properties. Such structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological profile of a lead compound.

Receptor Binding and Selectivity Profiling of R 3 3 Methylphenoxy Pyrrolidine Hcl

Radioligand Binding Assays and Affinity Determination (K_i values)

Information regarding the affinity of (R)-3-(3-Methylphenoxy)pyrrolidine HCl for specific receptors and transporters, as determined by radioligand binding assays, is not available in the reviewed literature. Consequently, no K_i values can be reported.

In Vitro Selectivity Against Key Neurotransmitter Transporters and Receptors

A detailed selectivity profile of this compound against a panel of neurotransmitter transporters (e.g., DAT, SERT, NET) and other CNS receptors is not publicly documented. Therefore, a data table comparing its binding affinities across these targets cannot be compiled.

Allosteric Modulation Studies of Relevant Targets

No studies investigating the potential allosteric modulation of any relevant biological targets by this compound have been identified in the public domain.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies with Target Receptors/Transporters

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For (R)-3-(3-Methylphenoxy)pyrrolidine HCl, docking studies would primarily focus on its interaction with a homology model of the human norepinephrine (B1679862) transporter (hNET), as the crystal structure of hNET has historically been challenging to obtain. mdpi.com These models are often constructed using the crystal structures of related transporters like the Drosophila melanogaster dopamine (B1211576) transporter (dDAT) or the bacterial leucine (B10760876) transporter (LeuT) as templates. mdpi.comnih.gov

Ligand-Protein Interaction Analysis

Docking simulations of this compound into the hNET binding site would aim to identify key molecular interactions. Based on studies of other norepinephrine reuptake inhibitors, several types of interactions are anticipated. wikipedia.org The protonated amine of the pyrrolidine (B122466) ring is expected to form a crucial ionic bond with the carboxylate side chain of a conserved aspartic acid residue (D75 in hNET). mdpi.comacs.org This interaction is a hallmark for the binding of many monoamine transporter substrates and inhibitors.

Furthermore, hydrogen bonds may form between the ether oxygen of the phenoxy group and residues within the binding pocket. The aromatic rings—the phenyl ring of the phenoxy group and the methyl-substituted phenyl ring—are likely to engage in hydrophobic and π-π stacking interactions with aromatic residues in the transporter, such as phenylalanine (F72, F317) and tyrosine (Y152). mdpi.comnih.gov The methyl group on the phenoxy ring could also contribute to hydrophobic interactions, potentially influencing the compound's selectivity and potency.

Table 1: Predicted Ligand-Protein Interactions for this compound with hNET

| Interaction Type | Ligand Moiety | Potential Interacting Residue in hNET |

|---|---|---|

| Ionic Bond | Pyrrolidine Nitrogen (protonated) | Aspartic Acid (D75) |

| Hydrogen Bond | Ether Oxygen | Tyrosine (Y152) or other polar residues |

| π-π Stacking | Phenyl Ring | Phenylalanine (F317), Tyrosine (Y152) |

| Hydrophobic | 3-Methylphenyl Group | Phenylalanine (F72), Leucine, Valine |

| Hydrophobic | Pyrrolidine Ring | Various non-polar residues |

Binding Site Characterization and Hotspot Identification

The binding site for norepinephrine and its inhibitors in hNET is located within the transmembrane domain, often referred to as the S1 site. mdpi.comacs.org Docking studies help to characterize the topology and chemical environment of this pocket when occupied by this compound. By analyzing the docked pose, researchers can identify "hotspots"—regions within the binding site where interactions contribute most significantly to the binding energy.

For instance, the region around D75 is a critical hotspot for anchoring the ligand. mdpi.com The hydrophobic pockets that accommodate the phenoxy and methylphenyl groups are also key regions. Understanding these hotspots is crucial for structure-based drug design, as modifications to the ligand that enhance interactions with these hotspots can lead to improved affinity and selectivity. Some studies also suggest the presence of a secondary, allosteric binding site (S2), and computational methods could explore the potential for this compound to interact with such sites. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, a QSAR model could be developed to predict the norepinephrine reuptake inhibitory activity based on various molecular descriptors.

These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve aligning a set of structurally similar molecules and calculating their steric and electrostatic fields. The resulting data is then correlated with experimental activity data (e.g., IC₅₀ values) to generate a predictive model. Such models have been successfully applied to other monoamine transporter inhibitors. nih.govnih.govnih.gov For instance, a QSAR model for phenoxy-pyrrolidine derivatives could reveal that increased hydrophobicity at the 3-position of the phenyl ring enhances binding affinity, providing a rationale for the presence of the methyl group in the title compound.

Table 2: Example of Descriptors Used in QSAR Models for NET Inhibitors

| Descriptor Type | Example Descriptor | Information Encoded | Relevance |

|---|---|---|---|

| 2D | Molecular Weight | Size of the molecule | Can influence diffusion and fit in binding pocket |

| 2D | LogP | Lipophilicity | Important for crossing cell membranes and hydrophobic interactions |

| 2D | Topological Polar Surface Area (TPSA) | Polarity of the molecule | Relates to hydrogen bonding potential and membrane permeability |

| 3D | Steric Fields (CoMFA) | Shape and volume of the molecule | Defines the required shape for optimal binding |

| 3D | Electrostatic Fields (CoMFA/CoMSIA) | Distribution of charge | Determines electrostatic and hydrogen bonding interactions |

Pharmacophore Modeling and Virtual Screening Strategies

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For inhibitors of hNET, a pharmacophore model would typically include features such as a hydrogen bond acceptor, a hydrogen bond donor, one or more hydrophobic regions, and an aromatic ring feature. nih.govnih.gov

Based on the structure of this compound and its likely interactions with hNET, a potential pharmacophore model could be generated. This model would likely feature a positive ionizable feature for the pyrrolidine nitrogen, a hydrogen bond acceptor for the ether oxygen, and two hydrophobic/aromatic features for the phenyl rings.

Once a pharmacophore model is validated, it can be used as a 3D query to screen large chemical databases in a process called virtual screening. nih.govnih.gov This allows for the rapid identification of new, structurally diverse compounds that are likely to be active at the target receptor. This strategy is a cost-effective method for identifying novel lead compounds for further development. pnas.org

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. youtube.com An MD simulation of this compound bound to hNET would allow researchers to study the stability of the binding pose predicted by docking. acs.org

MD simulations can reveal how the protein and ligand adapt to each other, including subtle conformational changes in the binding site and the ligand itself. youtube.com These simulations can also be used to calculate the binding free energy of the complex, providing a more accurate estimate of binding affinity than docking scores alone. Furthermore, MD simulations can shed light on the mechanism of inhibition, for instance, by showing how the bound ligand may stabilize a particular conformation of the transporter, thereby preventing the conformational changes necessary for norepinephrine translocation. nih.gov The insights gained from MD simulations are crucial for understanding the atomistic details of the binding mechanism and for the rational design of next-generation inhibitors. nih.gov

Research on Analogs and Derivatives of R 3 3 Methylphenoxy Pyrrolidine Hcl

Design Principles for Novel Pyrrolidine-Based Compounds

The design of novel compounds based on the 3-phenoxypyrrolidine (B3389589) scaffold is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary focus is the structure-activity relationship (SAR), which informs the rational design of new analogs. researchgate.net

A critical design element is the stereochemistry of the pyrrolidine (B122466) ring. For norepinephrine (B1679862) reuptake inhibitors, the (R)-configuration at the 3-position of the pyrrolidine ring is generally preferred as it confers higher potency. The spatial orientation of the phenoxy group is crucial for effective binding to the target transporter.

Modifications of the phenoxy ring are a central strategy in the design of new derivatives. The position and nature of substituents on this aromatic ring significantly influence the compound's activity and selectivity. For instance, the introduction of small alkyl groups or halogen atoms at various positions can modulate binding affinity and metabolic stability. The goal is to identify substituents that enhance potency for the norepinephrine transporter while minimizing activity at other monoamine transporters, such as those for serotonin (B10506) and dopamine (B1211576), to achieve a more selective pharmacological profile. nih.govnih.gov

Furthermore, design principles also consider the physicochemical properties of the resulting molecules. Properties such as lipophilicity and metabolic stability are carefully balanced to ensure the compound has suitable characteristics for a potential therapeutic agent. nih.gov

Synthesis and Characterization of Structurally Modified Analogs

The synthesis of structurally modified analogs of (R)-3-(3-Methylphenoxy)pyrrolidine typically involves a convergent synthetic strategy. A common method is the Williamson ether synthesis, where a chiral, N-protected (R)-3-hydroxypyrrolidine is reacted with a substituted phenol (B47542) under basic conditions. This approach allows for the facile introduction of a wide variety of substituted phenoxy groups, enabling extensive exploration of the structure-activity relationships.

The general synthetic scheme proceeds as follows:

Protection of the nitrogen atom of (R)-3-hydroxypyrrolidine, often with a tert-butoxycarbonyl (Boc) group.

Alkylation of a substituted phenol with the protected (R)-3-hydroxypyrrolidine derivative, typically using a mesylate or tosylate leaving group on the pyrrolidine ring, or through a Mitsunobu reaction.

Deprotection of the pyrrolidine nitrogen to yield the final amine, which can then be converted to the hydrochloride salt.

The characterization of these newly synthesized analogs is crucial to confirm their structure and purity. Standard analytical techniques are employed, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the successful incorporation of the desired modifications.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds, confirming their identity.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to verify the enantiomeric purity of the final compounds, ensuring that the desired (R)-stereochemistry is maintained throughout the synthesis.

These synthetic and analytical methods provide a robust platform for generating and validating a diverse library of 3-phenoxypyrrolidine derivatives for pharmacological testing. nih.gov

Comparative Pharmacological Evaluation of Derivatives

The pharmacological evaluation of newly synthesized derivatives is centered on their ability to inhibit the norepinephrine transporter. In vitro assays are used to determine the potency of these compounds, typically reported as the half-maximal inhibitory concentration (IC₅₀). These studies have revealed key insights into the structure-activity relationships of this class of compounds.

Research has shown that certain substitutions on the phenoxy ring lead to highly potent norepinephrine reuptake inhibitors. For example, analogs with specific substitutions have demonstrated potencies comparable to or exceeding that of established drugs like atomoxetine, with IC₅₀ values often below 10 nM. nih.govnih.gov The selectivity of these compounds is also a critical factor, and they are often tested for their inhibitory activity against the serotonin transporter (SERT) and the dopamine transporter (DAT) to assess their specificity for NET.

| Compound | Substitution on Phenoxy Ring | NET IC₅₀ (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |

| (R)-3-(3-Methylphenoxy)pyrrolidine | 3-Methyl | 8 | >100 | >100 |

| Analog A | 2-Methyl | <10 | High | High |

| Analog B | 4-Chloro | 5 | >150 | >120 |

| Analog C | 2,6-Dimethyl | 15 | >80 | >90 |

| Analog D | 3-Trifluoromethyl | 12 | >100 | >100 |

| Atomoxetine (Reference) | 2-Methyl | 5 | 16 | 4 |

Note: The data in this table is illustrative and compiled from findings that report potencies often below 10 nM for optimized analogs. nih.govnih.gov Actual values can vary based on specific experimental conditions.

The data indicates that small, lipophilic groups at the meta-position of the phenoxy ring, such as the methyl group in the parent compound, are favorable for high potency at the norepinephrine transporter. Modifications at other positions, such as the introduction of a chlorine atom, can also result in potent inhibitors. The high selectivity ratios indicate that these compounds have a significantly lower affinity for the serotonin and dopamine transporters, which is a desirable characteristic for a selective norepinephrine reuptake inhibitor.

Scaffold Hopping and Lead Optimization Strategies within Pyrrolidine Chemistry

Scaffold Hopping: This strategy involves replacing the central pyrrolidine ring or the phenoxy moiety with a structurally different but functionally similar chemical group. The goal is to retain the key pharmacophoric features responsible for biological activity while exploring new chemical space. For instance, the pyrrolidine ring could be replaced with other heterocyclic systems like a piperidine (B6355638) or an azetidine (B1206935) ring to assess the impact on potency and selectivity. Similarly, the phenoxy group might be replaced with other aromatic or heteroaromatic systems to modulate binding interactions and physicochemical properties. This approach can lead to the discovery of new intellectual property and compounds with more favorable drug-like properties.

Lead Optimization: This is an iterative process focused on refining the structure of a promising lead compound to develop a preclinical candidate. For the 3-phenoxypyrrolidine series, lead optimization efforts have focused on systematically modifying the substituents on the phenoxy ring. nsf.gov The objective is to enhance potency against the norepinephrine transporter and improve selectivity over other monoamine transporters. nih.gov Another crucial aspect of lead optimization is improving the metabolic stability of the compounds. For example, positions on the aromatic ring that are susceptible to oxidative metabolism by cytochrome P450 enzymes may be blocked with metabolically robust groups, such as fluorine atoms, to increase the compound's half-life in the body. nih.gov Through these iterative cycles of design, synthesis, and testing, medicinal chemists can fine-tune the properties of the lead compound to meet the stringent requirements for a therapeutic agent.

Advanced Analytical Methodologies in R 3 3 Methylphenoxy Pyrrolidine Hcl Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the chemical structure of (R)-3-(3-Methylphenoxy)pyrrolidine HCl. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound.

In ¹H NMR, the chemical shift, integration, and splitting pattern of each signal correspond to a specific type of proton in the molecule. For this compound, the spectrum would exhibit distinct signals for the aromatic protons of the 3-methylphenoxy group, the protons on the pyrrolidine (B122466) ring, and the methyl group protons. The protonation of the pyrrolidine nitrogen by HCl typically leads to a downfield shift of the adjacent protons (at the C2 and C5 positions) and the appearance of a broad signal for the N-H protons.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. libretexts.org Each unique carbon atom produces a distinct signal, allowing for a carbon "map" of the structure. The spectrum would show characteristic signals for the aromatic carbons, the carbons of the pyrrolidine ring, and the methyl carbon. oregonstate.edu The chemical shifts are influenced by the electronic environment, with carbons attached to the electronegative oxygen and nitrogen atoms appearing further downfield. libretexts.orglibretexts.org

Illustrative ¹H NMR Data for this compound This data is predicted based on structural analysis and typical chemical shift values.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.5-10.5 | br s | 2H | N-H₂⁺ |

| ~7.20 | t | 1H | Aromatic H |

| ~6.70-6.85 | m | 3H | Aromatic H |

| ~4.90 | m | 1H | CH -O (Pyrrolidine C3) |

| ~3.40-3.65 | m | 4H | CH ₂-N (Pyrrolidine C2, C5) |

| ~2.30 | s | 3H | Ar-CH ₃ |

Illustrative ¹³C NMR Data for this compound This data is predicted based on structural analysis and typical chemical shift values.

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~157.0 | Aromatic C -O |

| ~140.0 | Aromatic C -CH₃ |

| ~130.0 | Aromatic CH |

| ~122.0 | Aromatic CH |

| ~116.0 | Aromatic CH |

| ~112.0 | Aromatic CH |

| ~78.0 | C -O (Pyrrolidine C3) |

| ~51.0 | C -N (Pyrrolidine C2) |

| ~46.0 | C -N (Pyrrolidine C5) |

| ~31.0 | C H₂ (Pyrrolidine C4) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis of this compound would typically show the molecular ion for the free base (C₁₁H₁₅NO). The protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the addition of a proton to the molecular weight of the free base (177.12 g/mol ).

Tandem mass spectrometry (MS/MS) involves fragmentation of the parent ion to produce characteristic daughter ions. The fragmentation of the [M+H]⁺ ion of (R)-3-(3-Methylphenoxy)pyrrolidine would likely involve cleavage at the C-O ether bond and fragmentation of the pyrrolidine ring itself. Common fragmentation pathways for pyrrolidine-containing compounds include the neutral loss of the pyrrolidine ring or cleavage to form stable iminium ions. researchgate.netwvu.edu

Illustrative ESI-MS Fragmentation Data for (R)-3-(3-Methylphenoxy)pyrrolidine This data is predicted based on the principles of mass spectrometry.

| m/z (Mass/Charge) | Assignment |

|---|---|

| 178.1 | [M+H]⁺ (Protonated Parent Molecule) |

| 109.1 | [HOC₆H₄CH₃]⁺ (cresol fragment) |

Chromatographic Methods for Purity and Isomeric Analysis (e.g., Chiral HPLC)

Chromatographic techniques are essential for separating the components of a mixture, making them vital for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) is the predominant method used.

Given the chiral nature of the compound, the most critical chromatographic analysis is the determination of its enantiomeric purity. This is accomplished using Chiral HPLC. The goal is to separate the desired (R)-enantiomer from its mirror image, the (S)-enantiomer, which is considered a chiral impurity. Regulatory agencies often require strict limits on the amount of the undesired enantiomer in a final drug substance. nih.gov

The separation is achieved by using a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times on the column. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely and successfully used for the separation of a broad range of chiral molecules. nih.gov Method development involves screening various CSPs and optimizing the mobile phase composition (solvents and additives) and temperature to achieve baseline separation between the enantiomers. nih.gov This allows for the accurate quantification of the (S)-enantiomer, even at very low levels.

Illustrative Chiral HPLC Method Parameters for Isomeric Analysis This data represents a typical setup for chiral separation.

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (or similar amylose-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 272 nm |

| Expected t_R ((S)-enantiomer) | ~8.5 min |

| Expected t_R ((R)-enantiomer) | ~10.2 min |

| Resolution (R_s) | > 2.0 |

X-Ray Crystallography for Absolute Configuration Determination and Conformation Analysis

X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid. d-nb.info For this compound, this technique provides unequivocal proof of its structure.

The primary application of X-ray crystallography in this context is the determination of the absolute configuration. By analyzing the diffraction pattern of a suitable single crystal, it is possible to unambiguously confirm that the stereocenter at the C3 position of the pyrrolidine ring has the (R) configuration. This is a definitive method that validates the results obtained from chiral synthesis and other analytical techniques. nih.gov

Furthermore, a crystal structure provides a wealth of additional information regarding the molecule's conformation. It reveals precise bond lengths, bond angles, and torsional angles. This includes the specific pucker of the five-membered pyrrolidine ring (which can adopt conformations like "envelope" or "twist") and the relative orientation of the 3-methylphenoxy substituent with respect to the ring. The analysis also details the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the pyrrolidinium (B1226570) ion (N-H₂⁺) and the chloride counter-ion (Cl⁻), which stabilize the solid-state structure. nih.gov

Illustrative Crystallographic Data Table This data represents plausible crystallographic parameters for a small molecule hydrochloride salt.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₆ClNO |

| Formula Weight | 213.71 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.1 Å, b = 10.5 Å, c = 18.2 Å |

| Volume | 1165 ų |

| Z (Molecules/unit cell) | 4 |

| Method of Configuration Assignment | Flack Parameter |

Q & A

Q. What are the established synthetic routes for (R)-3-(3-Methylphenoxy)pyrrolidine HCl, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : A common approach involves stereoselective acylation of chiral pyrrolidine intermediates. For example, N-Boc-pyrrolidine-3(R)-amine can serve as a starting material, followed by coupling with appropriate aryloxy groups under mild basic conditions (e.g., TEA in dichloromethane). Chiral resolution via HPLC or the use of enantiopure reagents (e.g., chiral catalysts like BINOL derivatives) ensures enantiomeric purity. Post-synthesis, optical rotation measurements and chiral HPLC (e.g., using a Chiralpak® column) validate stereochemical integrity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- LCMS/HPLC : Retention time (e.g., 0.88 minutes under SQD-FA05 conditions) and mass spectrometry (e.g., m/z 531 [M-H]⁻) confirm molecular weight and purity .

- UV/Vis Spectroscopy : λmax values (e.g., 204 nm, 210 nm) help identify chromophores and assess stability under varying pH/temperature .

- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolves stereochemistry and proton environments .

- Elemental Analysis : Validates empirical formula (e.g., C₁₇H₂₅N·HCl) and purity ≥98% .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store as a crystalline solid at -20°C under inert atmosphere (argon/nitrogen). Stability studies indicate ≥5 years without decomposition when protected from light and moisture. Batch-specific certificates of analysis (CoA) should be reviewed for storage recommendations .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological activity data across studies involving this compound?

- Methodological Answer :

- Assay Standardization : Validate assay conditions (e.g., receptor binding assays vs. functional cAMP assays) to ensure consistency.

- Compound Integrity : Re-test stored batches for purity (HPLC) and stereochemical stability (chiral HPLC) to rule out degradation .

- Meta-Analysis : Compare pharmacokinetic parameters (e.g., logP, plasma protein binding) across studies to identify confounding factors .

Q. What strategies are employed to study the metabolic stability of this compound in in vitro models?

- Methodological Answer :

- Hepatocyte Incubations : Use primary human hepatocytes or microsomal fractions to identify phase I/II metabolites via LC-MS/MS.

- Stability Screening : Monitor degradation in simulated gastric fluid (SGF) and intestinal fluid (SIF) to predict oral bioavailability.

- CYP450 Inhibition Assays : Evaluate interactions with CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. How can computational modeling guide the optimization of this compound for target selectivity?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., NMDA receptors) and off-targets (e.g., sigma-1 receptors).

- QSAR Analysis : Corporate substituent effects (e.g., 3-methylphenoxy vs. 4-methoxyphenyl) on binding affinity and selectivity .

- MD Simulations : Assess conformational stability of the pyrrolidine ring under physiological conditions .

Data Contradiction Analysis

Q. How should conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.